Cas no 1125409-96-2 (6-Bromo1,2,5oxadiazolo3,4-bpyridine)

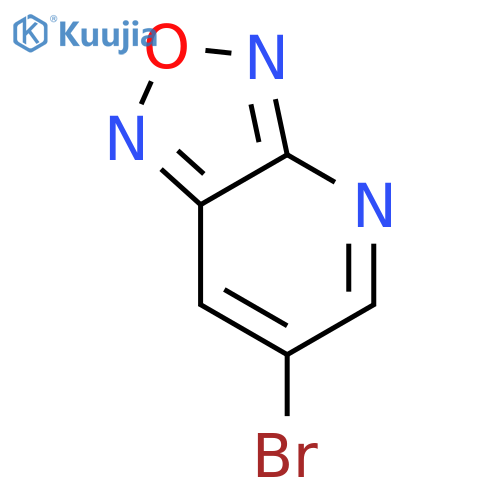

1125409-96-2 structure

商品名:6-Bromo1,2,5oxadiazolo3,4-bpyridine

CAS番号:1125409-96-2

MF:C5H2BrN3O

メガワット:199.992879390717

MDL:MFCD11867871

CID:1200446

PubChem ID:44119517

6-Bromo1,2,5oxadiazolo3,4-bpyridine 化学的及び物理的性質

名前と識別子

-

- 6-bromo[1,2,5]oxadiazolo[3,4-b]pyridine

- 6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine

- SCHEMBL26094437

- AKOS006345559

- 6-Bromo[1,2,5]-oxadiazolo[3,4-b]pyridine

- AVB40996

- MFCD11867871

- EN300-2945627

- 1125409-96-2

- DB-207388

- 6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine, AldrichCPR

- 6-Bromo1,2,5oxadiazolo3,4-bpyridine

-

- MDL: MFCD11867871

- インチ: InChI=1S/C5H2BrN3O/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H

- InChIKey: QXKXHPFMLXFTDP-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC2=NON=C12)Br

計算された属性

- せいみつぶんしりょう: 198.93800

- どういたいしつりょう: 198.93812g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

- PSA: 51.81000

- LogP: 1.38030

6-Bromo1,2,5oxadiazolo3,4-bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B686308-25mg |

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |

1125409-96-2 | 25mg |

$ 127.00 | 2023-04-18 | ||

| TRC | B686308-50mg |

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |

1125409-96-2 | 50mg |

$ 185.00 | 2022-01-10 | ||

| TRC | B686308-10mg |

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |

1125409-96-2 | 10mg |

$ 64.00 | 2023-04-18 | ||

| Enamine | EN300-2945627-0.1g |

6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine |

1125409-96-2 | 95.0% | 0.1g |

$241.0 | 2025-03-19 | |

| Enamine | EN300-2945627-10.0g |

6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine |

1125409-96-2 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-2945627-2.5g |

6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine |

1125409-96-2 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| 1PlusChem | 1P009MBM-100mg |

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |

1125409-96-2 | 98% | 100mg |

$183.00 | 2025-02-25 | |

| A2B Chem LLC | AE48034-500mg |

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |

1125409-96-2 | 95% | 500mg |

$610.00 | 2024-01-04 | |

| 1PlusChem | 1P009MBM-250mg |

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |

1125409-96-2 | 98% | 250mg |

$305.00 | 2025-02-25 | |

| 1PlusChem | 1P009MBM-5g |

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |

1125409-96-2 | 98% | 5g |

$1907.00 | 2025-02-25 |

6-Bromo1,2,5oxadiazolo3,4-bpyridine 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

1125409-96-2 (6-Bromo1,2,5oxadiazolo3,4-bpyridine) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量